molecular formula C11H17NO B3302150 3-Amino-2-benzyl-2-methylpropan-1-ol CAS No. 915796-29-1

3-Amino-2-benzyl-2-methylpropan-1-ol

Cat. No.: B3302150
CAS No.: 915796-29-1
M. Wt: 179.26 g/mol
InChI Key: DRULCCSBUUFWTF-UHFFFAOYSA-N
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Description

3-Amino-2-benzyl-2-methylpropan-1-ol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by the presence of an amino group, a benzyl group, and a hydroxyl group on a branched carbon chain. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Amino-2-benzyl-2-methylpropan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-benzyl-2-methylpropan-1-ol typically involves the reaction of benzyl chloride with 2-amino-2-methylpropan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride ion by the amino alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-benzyl-2-methylpropan-1-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Amino-2-benzyl-2-methylpropan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-benzyl-2-methylpropan-1-ol is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its interactions with other molecules and its overall biological activity .

Properties

IUPAC Name

2-(aminomethyl)-2-methyl-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(8-12,9-13)7-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRULCCSBUUFWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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